molecular formula C14H12N2O2S B180986 N-Cyano-N-phenyl-p-toluenesulfonamide CAS No. 55305-43-6

N-Cyano-N-phenyl-p-toluenesulfonamide

Cat. No. B180986
CAS RN: 55305-43-6
M. Wt: 272.32 g/mol
InChI Key: CIIFNSIDKZSDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Cyano-N-phenyl-p-toluenesulfonamide” (NCTS) is a bench-stable colorless solid with a melting point of 85–87 °C . It is commercially available and can be readily synthesized .


Synthesis Analysis

NCTS can be synthesized by Kurzer’s method on a large scale from inexpensive phenylurea and p-toluenesulfonyl chloride with pyridine as solvent . The molecular formula of NCTS is C14H12N2O2S .


Molecular Structure Analysis

The InChI of NCTS is InChI=1S/C14H12N2O2S/c1-12-7-9-14 (10-8-12)19 (17,18)16 (11-15)13-5-3-2-4-6-13/h2-10H,1H3 . The Canonical SMILES of NCTS is CC1=CC=C (C=C1)S (=O) (=O)N (C#N)C2=CC=CC=C2 .


Chemical Reactions Analysis

NCTS serves as an electrophilic cyanating reagent . It has been used in the Rhodium-Catalyzed Directed C–H Cyanation of Arenes , and the Lewis acid-mediated cyanation of phenol derivatives .


Physical And Chemical Properties Analysis

NCTS has a molecular weight of 272.32 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Topological Polar Surface Area of NCTS is 69.6 Ų .

Scientific Research Applications

  • Cyanation of Indoles and Pyrroles : NCTS is used as an electrophilic cyanating agent for the cyanation of indoles and pyrroles, yielding 3-cyanoindoles and 2-cyanopyrroles with good regioselectivity (Yang, Zhang, & Wang, 2011).

  • Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborates and Aryl Halides : NCTS serves as an electrophilic cyanation reagent in palladium-catalyzed cyanation, allowing the synthesis of various aryl nitriles (Li, Xu, Ding, & Lee, 2016).

  • Rhodium-Catalyzed Directed C-H Cyanation : NCTS is used in a rhodium-catalyzed C-H cyanation reaction, enabling the synthesis of aromatic nitriles with a variety of functional groups (Gong et al., 2013).

  • Rh(III)-Catalyzed Direct C-H Cyanation of N-Methoxybenzamides : NCTS is employed as a cyanating agent in the direct C-H cyanation of N-methoxybenzamides, showing good regioselectivity (Zhang et al., 2015).

  • Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles : NCTS is used as an efficient electrophilic cyanating agent in the synthesis of 2-aminobenzoxazole and 2-aminobenzimidazole derivatives (Kasthuri et al., 2015).

  • Ni-Catalyzed Reductive Arylcyanation of Alkenes : NCTS is used in a nickel-catalyzed reductive arylcyanation of alkenes, providing a method for the synthesis of cyano-substituted oxindoles and isoquinoline-1,3-diones (Li, Chen, Dong, & Kong, 2021).

  • Transition-Metal-Catalyzed Cyanation Using NCTS : This review highlights the use of NCTS in transition-metal-catalyzed cyanation reactions, emphasizing its safety and practicality (Cui, Song, Liu, Liu, & Dong, 2018).

  • Ruthenium-Catalyzed Cyanation of N-(Hetero)aryl-7-azaindoles : NCTS is used in a ruthenium-catalyzed cyanation of N-(hetero)aryl-7-azaindoles, yielding N-(2-cyanoaryl)-7-azaindoles with good to excellent yields (Mishra, Vats, & Deb, 2016).

  • Electrophilic Cyanation of Aryl and Heteroaryl Bromides : NCTS is employed as an electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides (Anbarasan, Neumann, & Beller, 2011).

  • Electrophilic Cyanation of Boron Enolates : NCTS is used for the electrophilic cyanation of boron enolates, allowing the synthesis of various β-ketonitriles (Kiyokawa, Nagata, & Minakata, 2016).

Safety And Hazards

NCTS is considered safe and practical . The byproduct for the cyanation using NCTS is N-phenyl-p-toluenesulfonamide, an environmentally benign compound .

Future Directions

NCTS has received increasing attention due to its superior properties in terms of safety and practicality . It has been used in various cyanation reactions, and it is expected that its use will continue to expand in the future .

properties

IUPAC Name

N-cyano-4-methyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIFNSIDKZSDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403583
Record name N-Cyano-N-phenyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyano-N-phenyl-p-toluenesulfonamide

CAS RN

55305-43-6
Record name N-Cyano-N-phenyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyano-N-phenyl-p-toluenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Cyano-N-phenyl-p-toluenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Cyano-N-phenyl-p-toluenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Cyano-N-phenyl-p-toluenesulfonamide
Reactant of Route 5
N-Cyano-N-phenyl-p-toluenesulfonamide
Reactant of Route 6
N-Cyano-N-phenyl-p-toluenesulfonamide

Citations

For This Compound
322
Citations
TJ Gong, B Xiao, WM Cheng, W Su, J Xu… - Journal of the …, 2013 - ACS Publications
… To summarize, we have developed an unprecedented Rh-catalyzed C–H cyanation reaction that uses less toxic and readily available N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) …
Number of citations: 235 pubs.acs.org
LJ Gu, C Jin, R Wang, HY Ding - ChemCatChem, 2014 - Wiley Online Library
… In 2013, Fu and Anbarasan independently reported a Rh-catalyzed CH cyanation reaction employing N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an efficient cyanating …
J Cui, J Song, Q Liu, H Liu… - Chemistry–An Asian …, 2018 - Wiley Online Library
… I believe IC≡N fly: The electrophilic cyanation reagent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has received increasing attention in cyanation reactions because of its superior …
Number of citations: 50 onlinelibrary.wiley.com
J Li, L Shi, SP Zhang, XY Wang, X Zhu… - The Journal of …, 2020 - ACS Publications
… A Rh(III)-catalyzed direct cyanation of 2H-indazoles with N-cyano-N-phenyl-p-toluenesulfonamide has been realized via a chelation-assisted strategy. The methodology enables …
Number of citations: 32 pubs.acs.org
S Mo - Synlett, 2014 - thieme-connect.com
Spotlight 471 Page 1 SPOTLIGHT ██1337 SYNLETT Spotlight 471 This feature focuses on a reagent chosen by a postgraduate, highlighting the uses and preparation of the reagent …
Number of citations: 4 www.thieme-connect.com
Y Yang, Y Zhang, J Wang - Organic Letters, 2011 - ACS Publications
BF 3 ·OEt 2 -catalyzed direct cyanation of indoles and pyrroles using a less toxic, bench-stable, and easily handled electrophilic cyanating agent N-cyano-N-phenyl-para-…
Number of citations: 141 pubs.acs.org
S Zhang, J Zhou, J Shi, M Wang, HE Xu, W Yi - Chinese Journal of …, 2015 - Elsevier
… A new Rh(III)-catalyzed direct CH cyanation of diverse N-methoxybenzamides with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed. With this method, a variety …
Number of citations: 8 www.sciencedirect.com
J Li, W Xu, J Ding, KH Lee - Tetrahedron Letters, 2016 - Elsevier
… In recent years, non-metal organic cyanation reagents have been promoted to replace traditional MCN in the synthesis of aryl nitriles.4, 9 N-Cyano-N-phenyl-p-toluenesulfonamide (…
Number of citations: 29 www.sciencedirect.com
M Kasthuri, HS Babu, KS Kumar, C Sudhakar… - Synlett, 2015 - thieme-connect.com
… After an extensive survey on the source of nonmetallic, less toxic electrophilic cyanating agents, we were attracted to N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which was first …
Number of citations: 28 www.thieme-connect.com
J Han, C Pan, X Jia, C Zhu - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… The BF 3 ·OEt 2 -catalyzed C–H cyanation of heteroarenes such as pyrroles and indoles was first reported by Wang using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a new “…
Number of citations: 59 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.